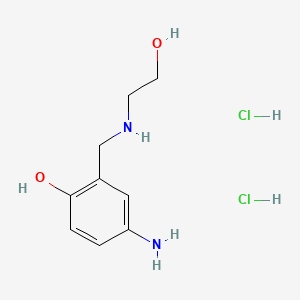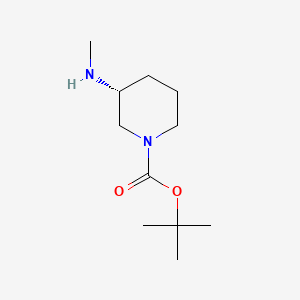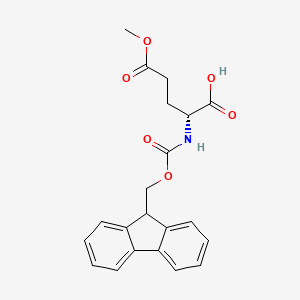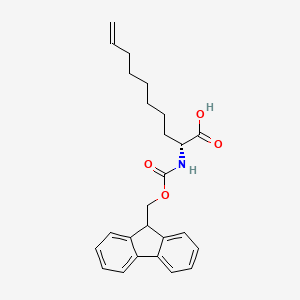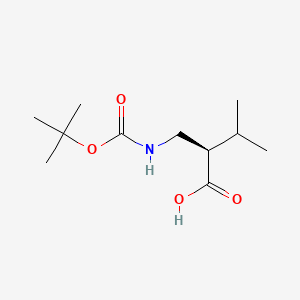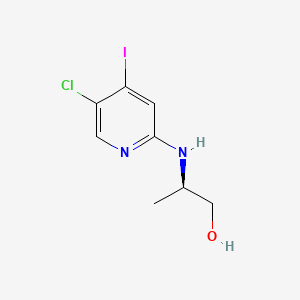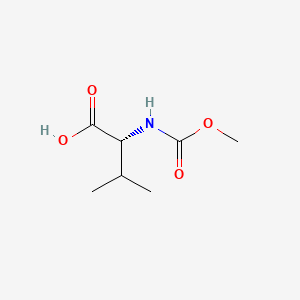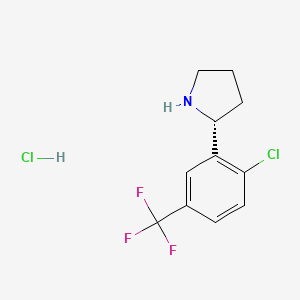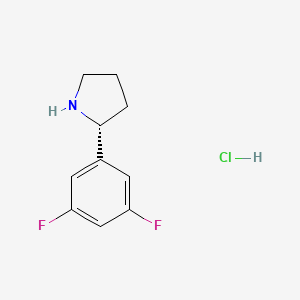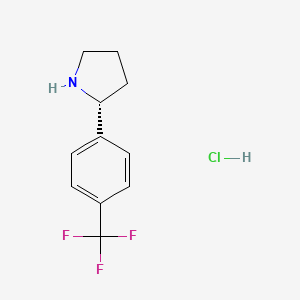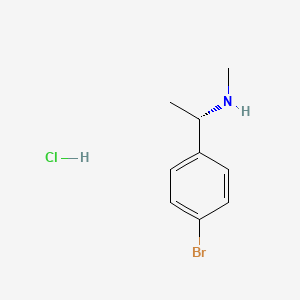
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride, or S-BMEA-HCl, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral secondary amine that has been used in the synthesis of a variety of compounds, as well as in the study of its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
One application of compounds structurally related to (S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride is as neurokinin-1 (NK1) receptor antagonists. These compounds show promise in clinical efficacy for conditions such as emesis and depression. For instance, a study on a water-soluble NK1 receptor antagonist demonstrated high affinity and long action duration, highlighting its potential for both intravenous and oral administration in clinical settings (Harrison et al., 2001).
Synthetic Methodologies
The compound and its derivatives also find applications in synthetic organic chemistry. A study on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a compound used widely in medicine, pesticides, and chemical fields, showcased a process that might be analogous or share steps relevant to synthesizing this compound. This process emphasized low production cost, simplicity, and environmental friendliness, suggesting its potential utility in synthesizing related compounds (Wang Ling-ya, 2015).
Antimycobacterial Activity
Another study explored the effect of halogen atom localization on antimycobacterial activity in pyrimidines. While not directly about this compound, this research indicates the broader interest in halogenated compounds for their biological activities. Changing the bromine atom's position significantly affected antimycobacterial activity, underscoring the importance of structural configuration in drug design and discovery (Erkin & Krutikov, 2010).
Radiation Protection Features
Research into Mannich bases, which could be structurally related to this compound, showed that compounds with a 4-bromophenyl aryl part exhibited significant radiation protection features against both photons and charged particles. This study suggests the potential of such brominated compounds in medical oncology and nuclear medicine, highlighting their utility beyond traditional therapeutic applications (Yılmaz, Kavaz, & Gul, 2020).
Bromophenol Derivatives from Marine Algae
Additionally, bromophenol derivatives, similar in halogenation to this compound, have been identified in marine algae with various bioactivities. Although these compounds were found inactive against several cancer lines and microorganisms, their isolation and structural elucidation contribute to the chemical diversity knowledge and potential pharmacophore models for designing new drugs (Zhao et al., 2004).
Propiedades
IUPAC Name |
(1S)-1-(4-bromophenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYPWCMBWZLQT-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


